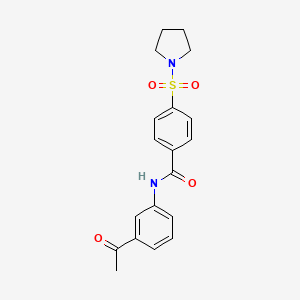

N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a sulfonyl group , and an acetylated phenyl group . These structural components are essential for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity, while the pyrrolidine moiety contributes to the modulation of target protein functions. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with a pyrrolidine scaffold have shown significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 19j | MDA-MB-436 (breast cancer) | 12.5 |

| 19j | CAPAN-1 (pancreatic cancer) | 15.0 |

These findings suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy .

Antimicrobial Activity

Benzamide derivatives have also been recognized for their antimicrobial properties. In vitro studies indicate that compounds with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that this compound could potentially serve as a lead compound for developing new antimicrobial agents.

Case Studies

- Anticonvulsant Activity : A study on thiazole-integrated pyrrolidine derivatives revealed that modifications in the pyrrolidine structure significantly enhanced anticonvulsant properties. The structure-activity relationship (SAR) indicated that the presence of specific functional groups could optimize efficacy .

- Anti-inflammatory Properties : Research has shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines, suggesting a potential role for this compound in treating inflammatory diseases .

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar sulfonamide derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests potential applications in treating conditions characterized by inflammation.

Antimicrobial Properties

The sulfonamide moiety is known for its broad-spectrum antibacterial activity. Compounds with similar structures have been shown to effectively combat bacterial infections, which could extend to this compound .

Enzyme Inhibition Studies

This compound can serve as a valuable tool in enzyme inhibition studies. Its ability to bind to specific enzymes opens avenues for exploring its role in biochemical pathways and understanding disease mechanisms .

Receptor Binding Studies

The compound's interaction with various receptors can be pivotal in pharmacological research. Understanding these interactions may lead to the development of new therapeutic agents targeting specific diseases .

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in the industrial sector:

Material Science

Due to its chemical stability and reactivity, this compound can be utilized in developing new materials such as polymers and coatings. Its unique structural features may enhance the performance characteristics of these materials .

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds similar to this compound:

化学反应分析

Oxidation Reactions

The sulfonamide group undergoes oxidation under acidic or neutral conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| Potassium permanganate (KMnO₄) | Sulfonic acid derivative | Two-electron oxidation via electrophilic oxygen insertion at the sulfur center. |

| Hydrogen peroxide (H₂O₂) | Sulfoxide intermediate | Radical-mediated oxidation, forming sulfoxide before further conversion. |

Example Reaction:

This compoundKMnO4,H+N-(3-Acetyl-phenyl)-4-(sulfonic acid)-benzamide+Pyrrolidine byproducts

The acetyl group on the phenyl ring may also oxidize to a carboxyl group under strong oxidizing conditions.

Reduction Reactions

The acetyl and sulfonamide groups are susceptible to reduction:

| Reagent/Conditions | Target Group | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Acetyl (C=O) | Alcohol (-CH₂OH) |

| Catalytic hydrogenation (H₂/Pd) | Sulfonamide (S=O) | Thioether (-S-) |

Key Observations:

-

LiAlH₄ selectively reduces the acetyl group to a primary alcohol without affecting the sulfonamide under anhydrous conditions .

-

Hydrogenation of the sulfonamide requires elevated temperatures (80–100°C) and yields a thioether, altering the compound’s polarity.

Substitution Reactions

The sulfonamide’s nitrogen and aromatic rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution at Sulfonamide

| Reagent | Product |

|---|---|

| Primary amines (RNH₂) | Replacement of pyrrolidine with RNH-group |

| Grignard reagents (RMgX) | Alkylation at sulfonamide nitrogen |

Mechanism:

The sulfonyl group activates the nitrogen for nucleophilic displacement. Pyrrolidine is displaced via a two-step process:

-

Deprotonation of the sulfonamide nitrogen.

-

Attack by the nucleophile (e.g., amine or Grignard reagent) .

Electrophilic Aromatic Substitution

The acetylated phenyl ring undergoes nitration or halogenation at the meta position relative to the acetyl group:

| Reagent | Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | Meta to acetyl |

| Cl₂/FeCl₃ | Chlorinated derivative | Meta to acetyl |

Cycloaddition and Heterocycle Formation

The pyrrolidine-sulfonyl moiety can participate in 1,3-dipolar cycloadditions with nitrilimines or azides, forming fused heterocycles (e.g., pyrazoles or triazoles) .

Example Reaction with Nitrilimine:

Compound+Nitrilimine→Spiro-pyrazolo-benzimidazole derivative

Conditions: Microwave irradiation, 120°C, 30 minutes .

Hydrolysis Reactions

The benzamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Product |

|---|---|

| HCl (6M), reflux | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid |

| NaOH (aq.), Δ | 3-Acetyl-aniline + Sulfonate salt |

Kinetics:

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Mechanistic Insights

-

Sulfonamide Reactivity: The electron-withdrawing sulfonyl group increases the electrophilicity of adjacent carbons and nitrogens, facilitating substitutions and oxidations .

-

Steric Effects: The pyrrolidine ring imposes steric hindrance, slowing reactions at the sulfonamide nitrogen compared to less bulky analogs.

属性

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14(22)16-5-4-6-17(13-16)20-19(23)15-7-9-18(10-8-15)26(24,25)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPZTNNEPVXGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。